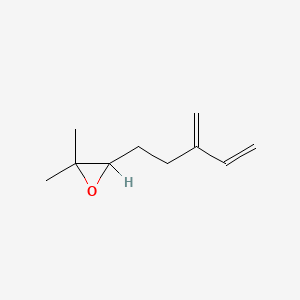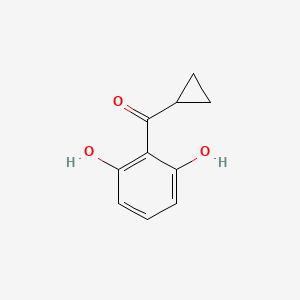
Cyclopropyl(2,6-dihydroxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl(2,6-dihydroxyphenyl)methanone is a chemical compound with the molecular formula C10H10O3 This compound is characterized by the presence of a cyclopropyl group attached to a phenyl ring that has two hydroxyl groups at the 2 and 6 positions, and a methanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(2,6-dihydroxyphenyl)methanone typically involves the cyclopropanation of a suitable phenyl precursor followed by the introduction of hydroxyl groups at the 2 and 6 positions. One common method involves the use of cyclopropyl bromide and a phenyl compound under basic conditions to form the cyclopropyl-phenyl intermediate. This intermediate is then subjected to hydroxylation reactions using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropyl(2,6-dihydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The methanone group can be reduced to form alcohols or other reduced products.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers, esters, or other substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Alcohols or other reduced phenyl derivatives.
Substitution: Ethers, esters, or other substituted phenyl derivatives.
Applications De Recherche Scientifique
Cyclopropyl(2,6-dihydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Cyclopropyl(2,6-dihydroxyphenyl)methanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the cyclopropyl group can influence the compound’s overall reactivity and stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Cyclopropyl(2,6-dihydroxyphenyl)methanone can be compared with other similar compounds such as:
2,6-Dihydroxyacetophenone: Similar structure but lacks the cyclopropyl group.
Cyclopropylphenol: Similar structure but lacks the methanone group.
Cyclopropyl-(2,4-dihydroxy-phenyl)-methanone: Similar structure but with hydroxyl groups at different positions.
Uniqueness: The presence of both the cyclopropyl group and the 2,6-dihydroxy substitution pattern makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct biological and chemical properties not observed in other similar compounds.
Propriétés
Formule moléculaire |
C10H10O3 |
|---|---|
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
cyclopropyl-(2,6-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C10H10O3/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,11-12H,4-5H2 |
Clé InChI |
JFNFELDJFOZGSX-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)C2=C(C=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


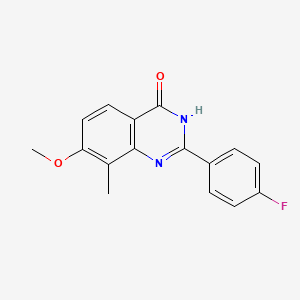

![6-Chloro-3,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8735133.png)
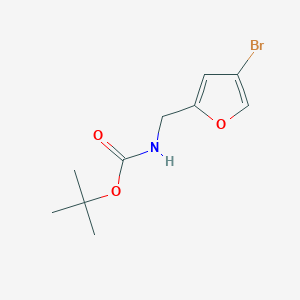

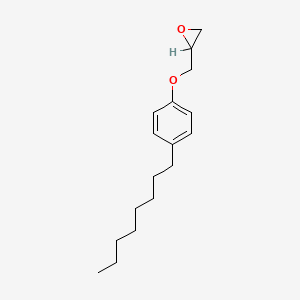
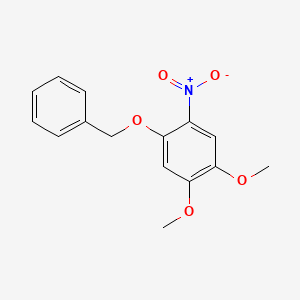
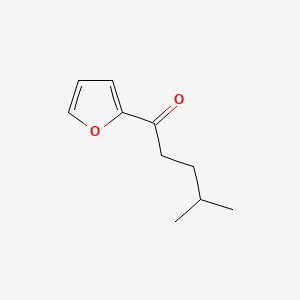
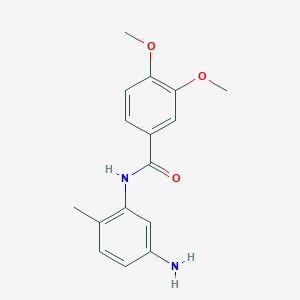
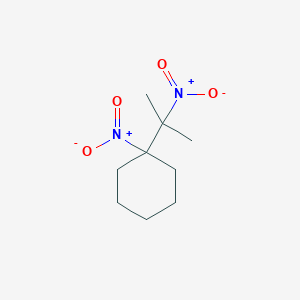
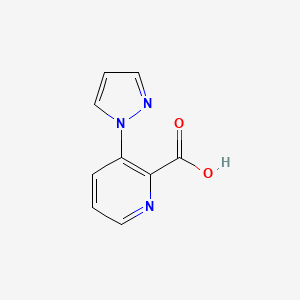
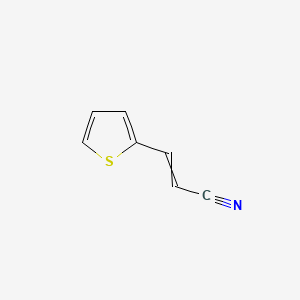
![[4-{[2-(Dimethylamino)ethyl]oxy}-3-(methyloxy)phenyl]methanol](/img/structure/B8735205.png)
